N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of chlorophenyl and dioxopyrrolidinyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps:
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Formation of the 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl intermediate
Starting materials: 4-chlorobenzaldehyde and succinic anhydride.
Reaction conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, followed by cyclization under acidic conditions to form the dioxopyrrolidinyl ring.
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Sulfanylation
Starting materials: The 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl intermediate and a suitable thiol reagent.
Reaction conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the formation of the sulfanyl linkage.
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Acetamidation
Starting materials: The sulfanylated intermediate and 3-chloroaniline.
Reaction conditions: The reaction is carried out in the presence of an activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the carbonyl groups can yield alcohol derivatives.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Typically performed in an organic solvent with a base to facilitate nucleophilic attack.
Products: Substitution at the chlorophenyl groups can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles in preclinical studies.
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Industry
- Used in the development of novel materials with specific properties.
- Investigated for its potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
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Pathways Involved
- Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
- Gene Expression: It may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
- N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
- N-(3-chlorophenyl)-2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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Uniqueness
- The presence of the 4-chlorophenyl group in this compound may confer distinct chemical and biological properties compared to its analogs with different substituents.
- The specific arrangement of functional groups in this compound may result in unique reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-11-4-6-14(7-5-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-3-1-2-12(20)8-13/h1-8,15H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVIIFWOPJXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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